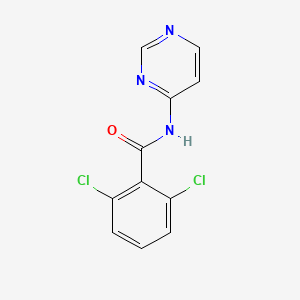

2,6-dichloro-N-(pyrimidin-4-yl)benzamide

Description

2,6-Dichloro-N-(pyrimidin-4-yl)benzamide is a benzamide derivative featuring a pyrimidine ring substitution at the benzamide nitrogen. Its core structure consists of a benzamide scaffold with two chlorine atoms at the 2- and 6-positions of the benzene ring and a pyrimidin-4-yl group attached via an amide linkage.

Properties

Molecular Formula |

C11H7Cl2N3O |

|---|---|

Molecular Weight |

268.10 g/mol |

IUPAC Name |

2,6-dichloro-N-pyrimidin-4-ylbenzamide |

InChI |

InChI=1S/C11H7Cl2N3O/c12-7-2-1-3-8(13)10(7)11(17)16-9-4-5-14-6-15-9/h1-6H,(H,14,15,16,17) |

InChI Key |

CTZMEFCSTXRZQV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NC2=NC=NC=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Bioactivity and Selectivity

- EGFR Inhibition: Compound 1 () exhibits potent inhibition of EGFR T790M/L858R mutants (IC₅₀ <1 nM), attributed to its hydroxypropan-2-ylamino and methylpyrimidine substituents, which enhance binding affinity . In contrast, GDC046 () prioritizes kinase selectivity and pharmacokinetic stability via its cyclopropanecarboxamido group, making it a lead candidate in drug discovery .

- Fungicidal Activity : Fluopicolide () leverages a chloro-trifluoromethylpyridinylmethyl group for broad-spectrum fungicidal activity, approved by the EPA for agricultural use .

Physicochemical Properties

- Solubility : GDC046’s cyclopropane moiety may improve metabolic stability but reduce aqueous solubility compared to pyrimidine-based analogs like Compound 2 () .

Structural-Activity Relationships (SAR)

- Pyrimidine vs. Pyridine Substituents : Pyrimidine-containing analogs (e.g., Compounds 1 and 2) show enhanced kinase inhibition due to hydrogen bonding with active-site residues, while pyridine-based derivatives (e.g., fluopicolide) prioritize steric bulk for target specificity .

- Electron-Withdrawing Groups : Chlorine atoms at the 2- and 6-positions of the benzamide scaffold are conserved across analogs, enhancing electrophilic reactivity and target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.